2-Bromo-6-(butan-2-yloxy)aniline
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Overview
Description
2-Bromo-6-(butan-2-yloxy)aniline is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(butan-2-yloxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the 2-position of the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Alkylation: The brominated aniline is then subjected to alkylation with butan-2-ol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the butan-2-yloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) under reflux conditions.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydroxy derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(butan-2-yloxy)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(butan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The bromine and butan-2-yloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the butan-2-yloxy group, making it less versatile in certain reactions.
6-(Butan-2-yloxy)aniline:
2-Chloro-6-(butan-2-yloxy)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-6-(butan-2-yloxy)aniline is unique due to the presence of both bromine and butan-2-yloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-butan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-3-7(2)13-9-6-4-5-8(11)10(9)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
MVKHDZXYRZHCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
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